

Spectroscopic data for 2,3-Dichlorobenzenesulfonyl chloride (NMR, IR, MS)

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Compound of Interest

Compound Name: 2,3-Dichlorobenzenesulfonyl chloride

Cat. No.: B1301959

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,3-Dichlorobenzenesulfonyl Chloride**

Introduction

2,3-Dichlorobenzenesulfonyl chloride is a reactive chemical intermediate pivotal in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility is derived from the sulfonyl chloride moiety, which serves as a versatile handle for introducing the 2,3-dichlorophenylsulfonyl group into various molecular scaffolds. Accurate and unambiguous structural confirmation of this starting material is a non-negotiable prerequisite for any synthetic campaign, ensuring the integrity of downstream products and the reproducibility of experimental outcomes.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize **2,3-Dichlorobenzenesulfonyl chloride**. Moving beyond a simple data repository, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights for researchers, chemists, and quality control professionals. Every piece of data is framed within a self-validating system, where complementary techniques converge to provide an unequivocal structural assignment.

Chemical Identity and Structure

The foundational step in any analysis is understanding the molecule's basic properties and structure.

Property	Value	Source
IUPAC Name	2,3-dichlorobenzene-1-sulfonyl chloride	[1]
CAS Number	82417-45-6	[1] [2]
Molecular Formula	C ₆ H ₃ Cl ₃ O ₂ S	[1]
Molecular Weight	245.51 g/mol	[2]
Physical Form	Solid (Crystals or Powder)	[1] [2]
Melting Point	60-64 °C	[2]
SMILES	Clc1ccccc(c1Cl)S(Cl)(=O)=O	[2]

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C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
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C2 -- Cl1;
C3 -- Cl2;
C4 -- H4;
```

```
C5 -- H5;  
C6 -- H6;  
S -- O1 [label="="];  
S -- O2 [label="="];  
S -- Cl3;  
}
```

Caption: Molecular structure of **2,3-Dichlorobenzenesulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2,3-Dichlorobenzenesulfonyl chloride**, both ^1H and ^{13}C NMR are essential for confirming the substitution pattern on the aromatic ring.

^1H NMR Spectroscopy: The Proton Environment

Expertise & Experience: The aromatic region of the ^1H NMR spectrum is particularly informative. The molecule possesses three aromatic protons. The powerful electron-withdrawing effects of the two chlorine atoms and the sulfonyl chloride group deshield these protons, shifting their signals significantly downfield compared to benzene (7.34 ppm). The substitution pattern dictates a specific coupling (splitting) pattern. We expect to see three distinct signals, likely appearing as a triplet and two doublets, or more complex second-order multiplets, due to the similar chemical environments. Data from isomeric compounds, such as 2,5-dichlorobenzenesulfonyl chloride which shows signals between 7.59 and 8.13 ppm, supports this predicted downfield chemical shift range.[3]

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 7.9 - 8.1	Doublet of Doublets (dd)	ortho J \approx 7-9, meta J \approx 1-2	1H	H-6
~ 7.7 - 7.9	Doublet of Doublets (dd)	ortho J \approx 7-9, meta J \approx 1-2	1H	H-4

| ~ 7.4 - 7.6 | Triplet (t) | ortho J ≈ 7-9 | 1H | H-5 |

Note: These are predicted values. Actual spectra may show slight variations and second-order effects.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum must show six distinct signals for the six aromatic carbons, confirming the lack of symmetry in the molecule. The carbon atom directly attached to the sulfonyl chloride group (C-1) is expected to be significantly downfield. Carbons bearing chlorine atoms (C-2, C-3) will also be downfield, while the remaining carbons (C-4, C-5, C-6) will appear at chemical shifts typical for substituted aromatic rings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~ 142 - 145	C-1 (C-SO ₂ Cl)
~ 135 - 138	C-2 (C-Cl)
~ 133 - 136	C-3 (C-Cl)
~ 131 - 134	C-6 (CH)
~ 129 - 132	C-4 (CH)

| ~ 126 - 129 | C-5 (CH) |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For a sulfonyl chloride, the most telling signals are the strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfur-oxygen double bonds (S=O). The presence of these two distinct, intense bands is a highly reliable indicator of the sulfonyl group. [4]

Trustworthiness: The confirmation of these bands, alongside the aromatic C-H and C=C stretching vibrations, provides a rapid and cost-effective method for verifying the presence of

the core functional groups, acting as a crucial quality control check.

Key IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Intensity
1375 - 1395	S=O Asymmetric Stretch	Strong
1170 - 1190	S=O Symmetric Stretch	Strong
3050 - 3100	Aromatic C-H Stretch	Medium-Weak
1550 - 1600	Aromatic C=C Stretch	Medium

| 700 - 850 | C-Cl Stretch | Strong |

Reference data for sulfonyl chloride stretches sourced from ACD/Labs.[\[4\]](#)

Mass Spectrometry (MS)

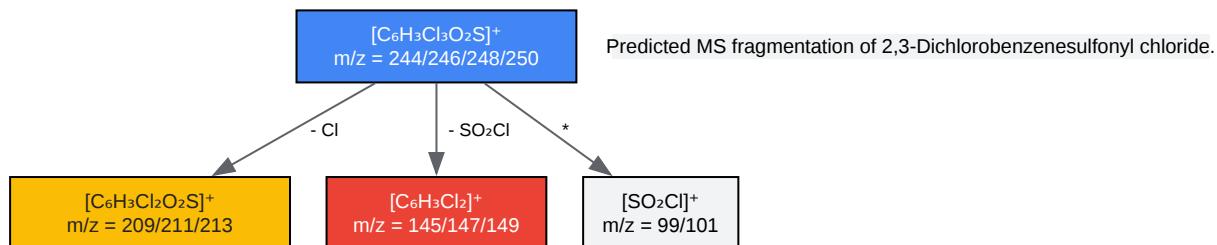
Expertise & Experience: Mass spectrometry provides the molecular weight and critical information about the molecule's composition and fragmentation, offering definitive proof of structure. The most authoritative feature for any chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). With three chlorine atoms, **2,3-Dichlorobenzenesulfonyl chloride** will exhibit a highly characteristic molecular ion cluster of four peaks (M, M+2, M+4, M+6) with a predictable relative intensity ratio.

Trustworthiness: Observing this specific isotopic cluster is a self-validating feature that unequivocally confirms the presence of three chlorine atoms in the molecule. The fragmentation pattern provides further validation. As seen with isomers like 3,5-dichlorobenzenesulfonyl chloride, a common fragmentation pathway involves the loss of the sulfonyl chloride group or parts of it, leading to a stable dichlorophenyl cation.[\[5\]](#)[\[6\]](#)

Predicted Mass Spectrometry Data (Electron Ionization, EI-MS)

m/z Value	Fragment	Key Feature
244 / 246 / 248 / 250	$[C_6H_3^{35}Cl_3O_2S]^+$ Cluster	Molecular Ion (M^+). Confirms molecular formula and presence of 3 Cl atoms.
209 / 211 / 213	$[M - Cl]^+$	Loss of one chlorine atom from the sulfonyl group.
145 / 147 / 149	$[C_6H_3Cl_2]^+$	Loss of SO_2Cl group. A very stable and often prominent fragment.

| 109 / 111 | $[C_6H_3Cl]^+$ | Loss of an additional chlorine atom. |



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Caption: Predicted MS fragmentation of **2,3-Dichlorobenzenesulfonyl chloride**.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters must be optimized by the operator.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-20 mg of **2,3-Dichlorobenzenesulfonyl chloride** and dissolve it in ~0.7 mL of deuterated chloroform ($CDCl_3$).

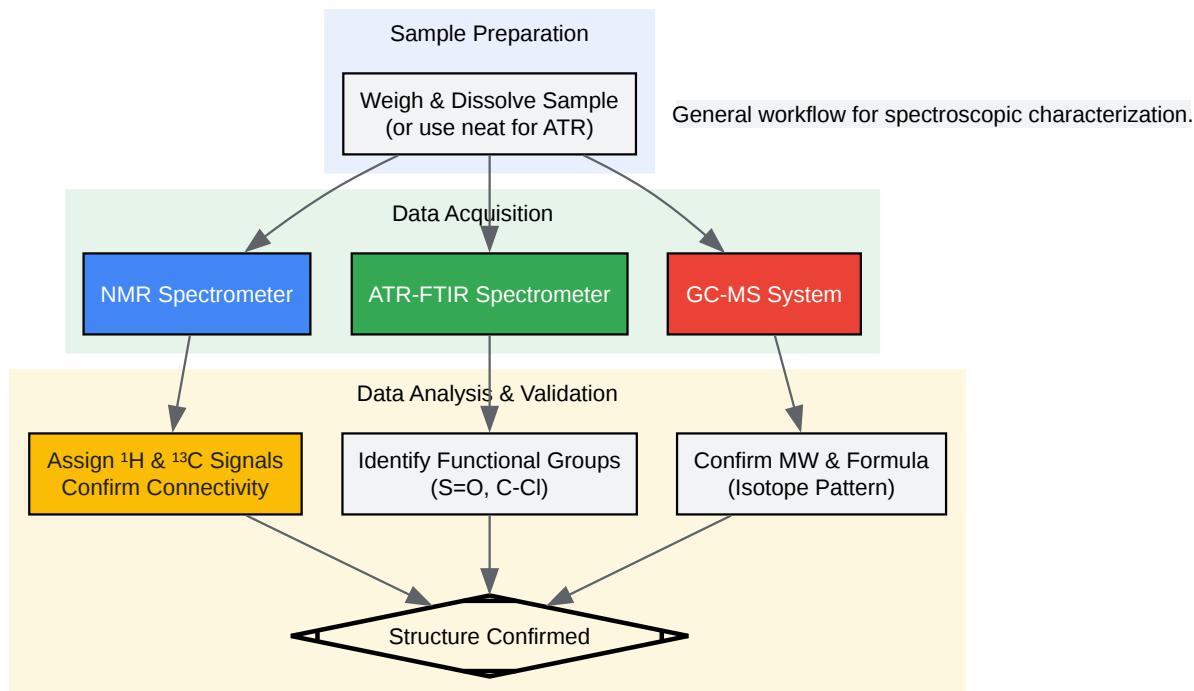
- Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: Place the tube in the NMR spectrometer.
- Acquisition:
 - Tune and shim the probe to the sample.
 - Acquire a ^1H spectrum using a standard pulse program (e.g., zg30). Set an appropriate spectral width (~16 ppm), acquisition time (~3-4 s), and relaxation delay (1-2 s).
 - Acquire a ^{13}C spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ^{13}C .
- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the ^1H spectrum to the residual CHCl_3 signal at 7.26 ppm.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400 \text{ cm}^{-1}$.
- Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set to ~250 °C with a split ratio (e.g., 50:1).
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
- MS Method:
 - Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.
 - Mass Analyzer: Scan a mass range from m/z 40 to 350.
- Analysis: Inject 1 µL of the sample. Identify the peak corresponding to the compound in the total ion chromatogram and analyze its associated mass spectrum, paying close attention to the molecular ion cluster and key fragments.



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Caption: General workflow for spectroscopic characterization.

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